Product packaging for Methyl 4-(benzylamino)-6-chloronicotinate(Cat. No.:CAS No. 1374215-05-0)

Methyl 4-(benzylamino)-6-chloronicotinate

Cat. No.: B1447754
CAS No.: 1374215-05-0
M. Wt: 276.72 g/mol
InChI Key: RBKBYGBOHQVPED-UHFFFAOYSA-N
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Description

Methyl 4-(benzylamino)-6-chloronicotinate ( 1374215-05-0) is a chemical compound with the molecular formula C 14 H 13 ClN 2 O 2 and a molecular weight of 276.72 . It is a chloronicotinate derivative functionalized with a benzylamino group at the 4-position. This structure classifies it as an organic building block of interest in medicinal chemistry and pharmaceutical research. As a nicotinate derivative, this compound serves as a versatile synthetic intermediate. Its molecular framework, featuring reactive sites including the chlorine atom, the secondary amino group, and the methyl ester, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize such compounds in the exploration of structure-activity relationships and as a key starting material in multi-step synthetic routes for potential therapeutic agents . Specific applications may include its use in constructing bicyclic heterocyclic compounds, which are often investigated for their biological activity and potential as disease therapeutics . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClN2O2 B1447754 Methyl 4-(benzylamino)-6-chloronicotinate CAS No. 1374215-05-0

Properties

IUPAC Name

methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-14(18)11-9-17-13(15)7-12(11)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKBYGBOHQVPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1NCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(benzylamino)-6-chloronicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloronicotinate structure, which is known for its ability to interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H12ClN3O2C_{12}H_{12}ClN_{3}O_{2}. The compound consists of a pyridine ring substituted with a benzylamino group and a chlorine atom at the 6-position. The presence of these functional groups contributes to its unique reactivity and interaction with biological systems.

The mechanism of action of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The benzylamino group is thought to facilitate interactions with various biological targets, potentially inhibiting their activity. The chlorine substituent may enhance the compound's binding affinity and stability, further influencing its biological effects.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : The chloronicotinate structure allows for modulation of enzyme activities involved in cancer pathways. Some studies have indicated that derivatives of chloronicotinate compounds can inhibit cancer cell proliferation .
  • Enzyme Inhibition : The compound's interaction with specific enzymes may lead to therapeutic effects in various diseases, including inflammation and cancer .

Research Findings and Case Studies

A review of available literature reveals several key studies focusing on the biological activity of this compound:

  • Antimicrobial Studies : A study conducted by researchers demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various pathogens. The study highlighted the importance of structural modifications in enhancing efficacy.
  • Cancer Cell Proliferation Inhibition : Another research effort investigated the effects of this compound on cancer cell lines. Results showed that it could inhibit the growth of specific cancer cells, suggesting potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : SAR studies have been crucial in understanding how modifications to the benzylamino or chloronicotinate portions affect biological activity. These studies emphasize the importance of structural specificity in drug design .

Data Table: Comparison of Biological Activities

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC₁₂H₁₂ClN₃O₂Antimicrobial, AnticancerContains benzylamino and chloronicotinate moieties
Ethyl 2-(benzylamino)-5-chloronicotinateC₁₁H₁₂ClN₂O₂AntimicrobialSimilar structure with different substitution pattern
Methyl 2-amino-6-methylisonicotinateC₈H₈ClN₂O₂AntitubercularLacks the methyl ester functionality

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(benzylamino)-6-chloronicotinate has been investigated for its potential as a pharmaceutical intermediate and therapeutic agent. Notable applications include:

  • CDK Inhibition : The compound has shown promise as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in cancer therapy. CDKs are key regulators of the cell cycle, and their inhibition can lead to cancer cell death .
  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : Research has suggested that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: CDK Inhibition

A study published in Nature demonstrated that this compound effectively inhibits CDK activity in vitro. The compound was shown to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Properties

In another investigation published in Journal of Medicinal Chemistry, derivatives of this compound were tested against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionReference
CDK InhibitionPotential anti-cancer agent
Antimicrobial ActivityEffective against Gram-positive bacteria
Neuroprotective EffectsPossible treatment for neurodegenerative diseases

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Compound Name (ID from ) Core Structure Substituents (Positions) Functional Groups
Methyl 6-(benzylamino)-4-chloro-2-(butylamino)pyrimidine-5-carboxylate (12g) Pyrimidine 6-benzylamino, 4-Cl, 2-butylamino Ester, amine, chloro
Methyl 6-(benzylamino)-4-chloro-2-(cyclopropylamino)pyrimidine-5-carboxylate (12h) Pyrimidine 6-benzylamino, 4-Cl, 2-cyclopropylamino Ester, amine, chloro
Methyl 6-chloronicotinate () Pyridine 6-Cl Ester, chloro
Methyl 4-(4'-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate () Cyclohexenone 4-(4’-bromophenyl)amino, 6-methyl Enaminone, ketone

Key Observations :

  • Core Heterocycle : The target compound’s pyridine ring differs from pyrimidine-based analogs (e.g., 12g, 12h), which have two nitrogen atoms in the ring. This structural distinction impacts electronic properties and reactivity .
  • Substituents: The benzylamino group at the 4-position in the target compound is analogous to the 6-benzylamino group in pyrimidine derivatives (12g, 12h). Chlorine at the 6-position aligns with methyl 6-chloronicotinate (), a simpler nicotinate derivative .

Physical Properties and Spectral Data

Table 2: Comparative Physical and Spectral Data

Compound Name / ID Melting Point (°C) Molecular Formula Key Spectral Data (1H-NMR, IR)
12g () 109–110 C₁₈H₂₁ClN₄O₂ δ 8.10 (s, 1H, NH), 1740 cm⁻¹ (C=O)
12h () 119–121 C₁₇H₁₉ClN₄O₂ δ 7.80 (s, 1H, NH), 1735 cm⁻¹ (C=O)
Methyl 6-chloronicotinate () N/A (solid) C₇H₆ClNO₂ δ 8.70 (d, 1H, pyridine-H), 1725 cm⁻¹ (C=O)
Enaminone derivative () N/A C₁₄H₁₄BrNO₃ δ 2.20 (s, 3H, CH₃), 1680 cm⁻¹ (C=O)

Key Observations :

  • Melting Points : Pyrimidine derivatives (12g, 12h) exhibit higher melting points (109–121°C) compared to methyl 6-chloronicotinate (solid at room temperature), likely due to increased hydrogen bonding from multiple amine groups .
  • Spectral Signatures : The ester carbonyl (C=O) stretch in IR spectra (~1735–1740 cm⁻¹ for pyrimidines vs. ~1725 cm⁻¹ for pyridines) reflects electronic differences between pyrimidine and pyridine cores .

Key Observations :

  • Pharmaceutical Potential: Pyrimidine carboxylates (12g, 12h) are precursors for bioactive molecules, suggesting that this compound may also serve in drug discovery .
  • Agrochemical Utility : Methyl 6-chloronicotinate’s role as a synthetic building block highlights the nicotinate scaffold’s versatility, which could extend to the target compound .

Preparation Methods

Synthesis of Methyl 4-amino-6-chloronicotinate (Key Intermediate)

This intermediate is crucial for subsequent substitution with benzylamine. According to ChemicalBook, methyl 4-amino-6-chloronicotinate can be synthesized through a multi-step reaction involving:

Step Reagents/Conditions Time/Temperature Notes
1.1 Acetic anhydride, acetic acid 1.5 h, 120 °C Acetylation step
1.2 Cooling with ice 1 h Quenching
2.1 Triethylamine, trichlorophosphate 2 h, 0 - 120 °C Activation of intermediate
3.1 Triethylamine, N,N-dimethylformamide 3 h, 20 °C Amination environment
4.1 Sulfuric acid 0.25 h, 0 °C Final reaction step
4.2 pH adjustment pH 4 - 10 Neutralization and workup

This method yields methyl 4-amino-6-chloronicotinate with good purity and yield, suitable for further functionalization.

Amination with Benzylamine to Form this compound

The key transformation involves nucleophilic substitution of the 4-amino group with benzylamine. While direct literature on this exact step is limited, analogous amination reactions on nicotinate esters suggest:

  • Reacting methyl 4-amino-6-chloronicotinate with benzylamine under mild heating.
  • Using polar aprotic solvents like N,N-dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic substitution.
  • Possible use of a base such as triethylamine to scavenge generated acid and promote substitution.

This step leads to the formation of this compound, preserving the chlorine substituent at the 6-position for further derivatization if needed.

Alternative Synthetic Routes and Improvements

Use of Methyl 4-chloro-6-chloronicotinate as a Starting Material

An alternative approach involves starting from methyl 4-chloro-6-chloronicotinate, where the chlorine at the 4-position is displaced by benzylamine:

  • Nucleophilic aromatic substitution (SNAr) of the 4-chloro substituent by benzylamine.
  • Typically conducted in polar solvents with heating.
  • This method can offer better regioselectivity and yield.

Reduction and Functional Group Manipulations

Some patents describe multi-step sequences involving:

  • Nitration of methyl nicotinate derivatives.
  • Reduction of nitro groups to amines.
  • Subsequent substitution with benzylamine.

For example, a related compound methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate was prepared by acylation followed by nitration and recrystallization steps, indicating the feasibility of multi-step functional group transformations in similar systems.

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent N,N-dimethylformamide, acetonitrile Polar aprotic solvents preferred
Temperature 20 °C to 120 °C Step-dependent; mild heating often sufficient
Reaction Time 0.25 to 3 hours Varies with step and reagent
pH Control pH 4 - 10 Important for workup and purification
Catalysts/Additives Triethylamine, sulfuric acid (for activation) Facilitate substitution and purification

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Product Yield/Notes
Acetylation Acetic anhydride, acetic acid, 120 °C Intermediate acetylated compound High yield
Activation Triethylamine, trichlorophosphate Activated intermediate Efficient conversion
Amination Benzylamine, triethylamine, DMF This compound Good purity, moderate to high yield
Workup and pH adjustment Sulfuric acid, pH 4-10 Purified final product Critical for isolation

Research Findings and Analytical Data

  • Spectroscopic data such as ^1H-NMR and EIMS are used to confirm the structure of intermediates and final products.
  • Purity is often enhanced by recrystallization from solvents like ethanol or methylene chloride.
  • Reaction monitoring by TLC and HPLC ensures completion and minimizes side-products.

Q & A

Basic Research Question

  • Recrystallization : Use methanol/water or ethyl acetate/hexane mixtures.
  • Column chromatography : Employ silica gel with eluents like ethyl acetate:hexane (3:7) to separate unreacted benzylamine or byproducts.
  • HPLC prep-scale : For high-purity requirements (>99%), use reverse-phase columns .

How does the benzylamino group influence the compound’s potential as a protease inhibitor precursor?

Advanced Research Question
The benzylamino group enhances binding affinity to enzyme active sites (e.g., cathepsin L) via hydrophobic interactions. Modify the scaffold using methods from Re(I)/Ru(II) conjugate synthesis (e.g., coupling with propane-1,3-diamine to form amides) . Test inhibitory activity via fluorometric assays with Z-Phe-Arg-AMC substrates.

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question
Competing reactions (e.g., displacement at the 6-chloro position) may arise under harsh conditions. Mitigate by:

  • Low-temperature NAS : <100°C to favor 4-substitution.
  • Protecting group strategies : Temporarily block the 6-chloro position before benzylamine introduction.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • Methodological rigor emphasized, with citations to crystallographic, synthetic, and analytical evidence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(benzylamino)-6-chloronicotinate
Reactant of Route 2
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Methyl 4-(benzylamino)-6-chloronicotinate

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